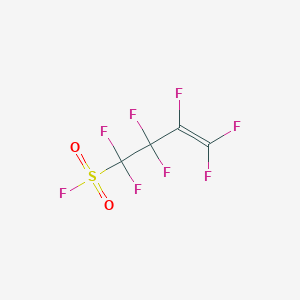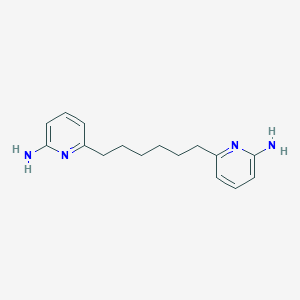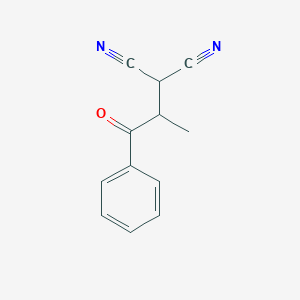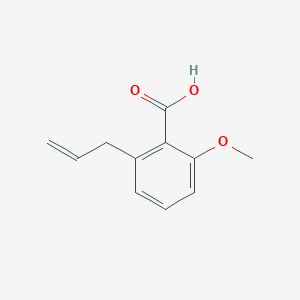
L-Cysteinyl-L-alanyl-L-seryl-L-prolyl-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Cysteinyl-L-alanyl-L-seryl-L-prolyl-L-cysteine is a peptide compound composed of five amino acids: cysteine, alanine, serine, proline, and cysteine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-alanyl-L-seryl-L-prolyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Activation: The carboxyl group of the incoming amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: The protecting groups on the amino acids are removed to allow for further coupling.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or recombinant DNA technology. In the latter, genes encoding the peptide sequence are inserted into microorganisms, which then produce the peptide through fermentation.
Análisis De Reacciones Químicas
Types of Reactions
L-Cysteinyl-L-alanyl-L-seryl-L-prolyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The peptide can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with different functional groups.
Aplicaciones Científicas De Investigación
L-Cysteinyl-L-alanyl-L-seryl-L-prolyl-L-cysteine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for its potential therapeutic effects, including antioxidant properties and modulation of immune responses.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of L-Cysteinyl-L-alanyl-L-seryl-L-prolyl-L-cysteine involves its interaction with molecular targets such as enzymes and receptors. The peptide can modulate biochemical pathways by binding to specific sites on proteins, thereby influencing their activity. For example, the thiol groups in cysteine residues can participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
L-Alanyl-L-cysteine: A dipeptide composed of alanine and cysteine.
L-Cysteinyl-L-alanyl-L-seryl-L-prolyl: A similar peptide lacking one cysteine residue.
Uniqueness
L-Cysteinyl-L-alanyl-L-seryl-L-prolyl-L-cysteine is unique due to the presence of two cysteine residues, which allows for the formation of disulfide bonds. This structural feature can significantly influence the peptide’s stability, conformation, and biological activity.
Propiedades
Número CAS |
375818-56-7 |
|---|---|
Fórmula molecular |
C17H29N5O7S2 |
Peso molecular |
479.6 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C17H29N5O7S2/c1-8(19-14(25)9(18)6-30)13(24)20-10(5-23)16(27)22-4-2-3-12(22)15(26)21-11(7-31)17(28)29/h8-12,23,30-31H,2-7,18H2,1H3,(H,19,25)(H,20,24)(H,21,26)(H,28,29)/t8-,9-,10-,11-,12-/m0/s1 |
Clave InChI |
FVENNCCZDWQFBH-HTFCKZLJSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CS)N |
SMILES canónico |
CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CS)C(=O)O)NC(=O)C(CS)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,3,5,7,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B14250890.png)
![[2-(3-Ethoxy-3-cyclopenten-1-yl)ethyl]benzene](/img/structure/B14250909.png)

![3-[2-(4-Nitrophenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B14250913.png)
![{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol](/img/structure/B14250917.png)
![[9-(4-Methylbenzene-1-sulfonyl)-1-phenyl-9H-carbazol-2-yl]methanol](/img/structure/B14250927.png)

![Phenol, 2-[1-(hydroxymethyl)-2,2-dimethylcyclopentyl]-4-methyl-](/img/structure/B14250934.png)
![2-[(Benzyloxy)-imino]malonic acid](/img/structure/B14250935.png)
![4-[(2S,5S)-5-[(4-fluorophenoxy)methyl]oxolan-2-yl]but-3-yn-1-ol](/img/structure/B14250940.png)
